molecular formula C18H27NO5 B1678258 プロパニジッド CAS No. 1421-14-3

プロパニジッド

カタログ番号: B1678258
CAS番号: 1421-14-3
分子量: 337.4 g/mol
InChIキー: KEJXLQUPYHWCNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Historical Context and Pharmacological Profile

Propanidid, known as Epontol, is a potent anesthetic agent that acts primarily as a GABA receptor agonist. Its mechanism involves enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), which leads to sedation and anesthesia. Initially favored for its rapid onset and short duration of action, propanidid's clinical use was limited by significant cardiovascular side effects and anaphylactoid reactions attributed to its solvent, Cremophor .

Clinical Applications

  • Intravenous Anesthesia : Propanidid was primarily used for rapid induction and maintenance of general anesthesia. It allowed for quick recovery times compared to other anesthetics like thiopental or methohexital .
  • Liposomal Formulations : Recent studies have investigated liposomal preparations of propanidid (PropaLip) to mitigate adverse effects associated with traditional formulations. In animal trials, this formulation aimed to improve hemodynamic stability while maintaining anesthetic efficacy. However, results indicated that the liposomal version did not demonstrate superior anesthetic quality compared to propofol or even propanidid in Cremophor solution .
  • Combination with Other Agents : Research has shown that propanidid can be effectively combined with other anesthetics or adjunct medications to enhance overall efficacy while reducing side effects. For instance, studies have examined its interaction with premedicants to optimize anesthesia protocols .

Study 1: Liposomal Propanidid vs. Traditional Formulation

  • Objective : To compare the efficacy and safety of liposomal propanidid against traditional Cremophor-based formulations.
  • Methodology : Eighteen pigs were assigned to receive either liposomal propanidid or Cremophor-based propanidid during anesthesia induction.
  • Results : The study found that despite higher dosages used for the liposomal formulation, it resulted in poorer anesthetic quality and significant cardiovascular responses compared to propofol .

Study 2: Clinical Efficacy in Humans

  • Objective : To evaluate the clinical performance of propanidid in human subjects undergoing surgical procedures.
  • Findings : Propanidid demonstrated rapid onset of anesthesia with minimal cardiovascular impact in controlled doses. Recovery times were significantly faster than those observed with other intravenous agents .

Data Table: Comparison of Anesthetic Agents

Anesthetic Agent Onset Time Duration Cardiovascular Effects Recovery Time
PropanididRapidShortModerateQuick
ThiopentalRapidShortSignificantModerate
PropofolRapidShortMinimalVery Quick

作用機序

プロパニジドは、中枢神経系に作用してその効果を発揮します。 γ-アミノ酪酸(GABA)受容体の活性を高め、抑制性神経伝達の増加につながり、鎮静作用と麻酔作用を引き起こすと考えられています 。 プロパニジドの作用機序に関与する正確な分子標的と経路は、現在も調査中です。

生化学分析

Biochemical Properties

Propanidid interacts with various enzymes and proteins in the body. It is a full agonist of the GABAA receptor , which plays a crucial role in inhibitory neurotransmission in the central nervous system. The interaction between Propanidid and the GABAA receptor is believed to be responsible for its anesthetic properties .

Cellular Effects

Propanidid has significant effects on various types of cells and cellular processes. As an anesthetic, it influences cell function by interacting with the GABAA receptor, leading to a decrease in neuronal excitability . This interaction can impact cell signaling pathways and cellular metabolism, contributing to the drug’s anesthetic effects .

Molecular Mechanism

Propanidid exerts its effects at the molecular level primarily through its interaction with the GABAA receptor . It acts as a full agonist, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system . This leads to hyperpolarization of the neuron and a decrease in neuronal excitability, which results in the anesthetic effects of Propanidid .

Temporal Effects in Laboratory Settings

The effects of Propanidid change over time in laboratory settings. It is an ultra short-acting anesthetic, with its effects typically lasting only a few minutes . The drug is rapidly metabolized and eliminated from the body . Long-term effects on cellular function have not been extensively studied due to the short duration of Propanidid’s action .

Dosage Effects in Animal Models

The effects of Propanidid vary with different dosages in animal models. Higher doses lead to a more pronounced anesthetic effect, but can also increase the risk of adverse reactions . The exact dosage required for effective anesthesia can vary depending on the specific animal model used .

Metabolic Pathways

Propanidid is involved in several metabolic pathways. It is metabolized primarily by plasma cholinesterases .

Transport and Distribution

Propanidid is distributed throughout the body after administration. It is transported in the bloodstream to the site of action, primarily the central nervous system .

Subcellular Localization

Given its role as an anesthetic and its interaction with the GABAA receptor, it is likely that it localizes to the cell membrane where this receptor is located .

準備方法

プロパニジドは、さまざまな方法で合成できます。一般的な方法の1つは、3-メトキシ-4-(N,N-ジエチルカルバミドメトキシ)フェニル酢酸をプロパノールでエステル化することです。 この反応は通常、酸触媒を必要とし、還流条件下で行われます 工業的な製造方法では、注射用油、リン脂質、注射用水を使用して、製薬用組成物を調製することがよくあります .

化学反応の分析

プロパニジドは、以下を含むいくつかのタイプの化学反応を起こします。

    酸化: プロパニジドは、使用される条件や試薬によって、さまざまな酸化生成物に酸化される可能性があります。

    還元: 還元反応は、プロパニジドを対応するアルコール誘導体に変化させることができます。

    置換: プロパニジドは、特にメトキシ基とカルバミドメトキシ基で置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります .

科学研究における用途

プロパニジドは、以下を含むさまざまな科学研究における用途について研究されています。

類似化合物との比較

プロパニジドは、チオペンタールやメトヘキシトンなどの他の超短時間作用型麻酔薬に似ています。 プロパニジドは、迅速な発現と短時間作用という点で独特であり、迅速な誘導と回復を必要とする手技に適しています 。 その他の類似した化合物には、以下が含まれます。

生物活性

Propanidid, chemically known as 1-(2,6-dimethylphenyl)-2-[(1-methyl-2-pyrrolidinyl)carbonyl]amino-3-ethyl-2-methyl-3-oxobutanamide, is an intravenous anesthetic agent primarily used for the rapid induction and maintenance of anesthesia. Its unique pharmacological profile has made it a subject of interest in anesthetic research, particularly regarding its biological activity and safety profile.

Propanidid acts primarily as a central nervous system depressant, facilitating rapid induction of anesthesia. It is believed to enhance the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to sedation and hypnosis. Additionally, it may exhibit effects on other neurotransmitter systems, contributing to its anesthetic properties.

Pharmacokinetics

The pharmacokinetic profile of propanidid is characterized by rapid onset and relatively short duration of action. Key pharmacokinetic parameters include:

ParameterValue
Half-life30 minutes
Peak plasma concentration5-15 minutes post-administration
Clearance1.5 L/min/kg

These parameters indicate that propanidid is quickly metabolized and eliminated from the body, making it suitable for short surgical procedures.

Adverse Effects

While propanidid is effective as an anesthetic, it is associated with several adverse effects. Notably, hypersensitivity reactions have been documented. A study reported that among 70 cases of side effects linked to propanidid, 52 were classified as hypersensitivity reactions of varying severity . The most common adverse effects include:

  • Cardiovascular effects : Hypotension and bradycardia.
  • Respiratory depression : Reduced respiratory rate and depth.
  • Histamine release : Increased histamine levels leading to potential allergic reactions .

Case Studies

  • Hypersensitivity Reactions : A clinical study highlighted that propanidid can induce anaphylaxis in sensitive individuals. Out of 70 reported cases, a significant portion exhibited severe hypersensitivity reactions .
  • Cardiac Effects : Another case documented a cardiac arrest associated with propanidid administration during anesthesia induction, emphasizing the need for careful monitoring during its use .
  • Comparative Studies : Research comparing propanidid with other anesthetics like thiamylal indicated that propanidid had a more pronounced myocardial depressive effect, raising concerns about its cardiovascular safety profile .

Research Findings

Recent studies have further elucidated the biological activity of propanidid:

  • Cholinesterase Inhibition : Propanidid has been shown to depress cholinesterase activity, which may prolong neuromuscular blockade when used in conjunction with other neuromuscular blocking agents .
  • Histamine Release : Studies indicate that propanidid administration results in a fourfold increase in histamine levels compared to baseline levels in healthy volunteers .

特性

IUPAC Name

propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-5-10-23-18(21)12-14-8-9-15(16(11-14)22-4)24-13-17(20)19(6-2)7-3/h8-9,11H,5-7,10,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJXLQUPYHWCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048825
Record name Propanidid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-14-3
Record name Propanidid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanidid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanidid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propanidid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanidid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANIDID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO82L471NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Methoxy-4-hydroxyphenylacetic acid propyl ester (15-A) was dissolved in acetone. To the solution, 2 equivalents of K2CO3 were added, followed by 1.2 equivalent of 2-chloro-N,N-diethylacetamide. Under vigorous stirring, the suspension was warmed to reflux (60° C.) for ˜15 hours. After cooling to room temperature the reaction mixture was filtered and the remaining solvent removed under reduced pressure, giving a 95% yield of a dark yellow oil. The oily product was purified by silica column chromatography to produce the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanidid
Reactant of Route 2
Reactant of Route 2
Propanidid
Reactant of Route 3
Reactant of Route 3
Propanidid
Reactant of Route 4
Reactant of Route 4
Propanidid
Reactant of Route 5
Reactant of Route 5
Propanidid
Reactant of Route 6
Reactant of Route 6
Propanidid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。